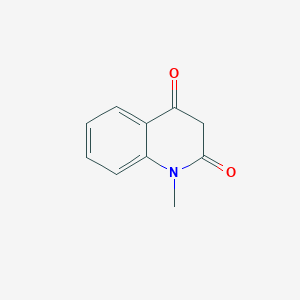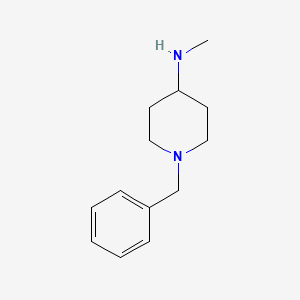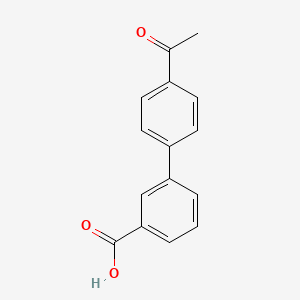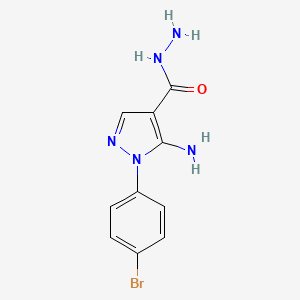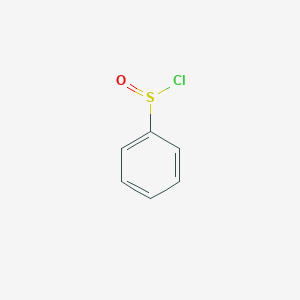
Benzenesulfinyl chloride
Overview
Description
Benzenesulfinyl chloride is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid-Phase Synthesis Applications
Benzenesulfinyl chloride is utilized in solid-phase synthesis. Fülöpová and Soural (2015) discuss how polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Organic Chemistry and Synthesis
In organic chemistry, this compound shows significant utility. Moiseenkov et al. (1987) describe its use in the Lewis acid-catalyzed ene reaction with linear isoprenoids, yielding allylic sulfoxides (Moiseenkov et al., 1987). Similarly, Takei et al. (1965) found that N-substituted benzenesulfinamides react with thionyl chloride to give this compound, leading to various N-substituted sulfonamides (Takei, Watanabe, & Mukaiyama, 1965).
Application in Oligosaccharide Synthesis
This compound plays a role in oligosaccharide synthesis. Wang et al. (2006) demonstrate its application as a promoter in the activation of thioglycosides for glycosylations, integral in one-pot oligosaccharide assembly (Wang, Wang, Huang, Zhang, & Ye, 2006).
Catalysis and Chemical Reactions
In catalysis, this compound is used for regioselective access to β-arylated thiophenes. Yuan and Doucet (2014) explain how its coupling with thiophene derivatives, using a palladium catalyst, allows for this selective process (Yuan & Doucet, 2014). Crich and Smith (2001) also highlight its use in combination with trifluoromethanesulfonic anhydride for activating thioglycosides (Crich & Smith, 2001).
Pharmaceutical Applications
In pharmaceutical manufacturing, the benzenesulfonate salt of a carbapenem antibiotic, which is a crystalline, nonhygroscopic powder, offers advantages for long-term storage. Antonucci et al. (2002) discuss how its limited aqueous solubility led to the development of a nanofiltration process to convert this salt to a more soluble chloride salt for pharmaceutical use (Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, & Almarrsson, 2002).
Chemical Stability and Environmental Impact
Finally, the environmental impact and stability of chlorinated benzenes, including this compound, are important considerations. Field and Sierra-Alvarez (2008) explore how these compounds, including this compound, are subject to aerobic and anaerobic metabolism in various environmental conditions (Field & Sierra-Alvarez, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Benzenesulfinyl chloride, also known as Benzenesulfonyl chloride, primarily targets compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The mode of action of this compound involves its reaction with benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the formation of sulfonamides and sulfonate esters. These compounds are formed through its reactions with amines and alcohols . The exact downstream effects of these pathways can vary depending on the specific amines and alcohols involved in the reaction.
Pharmacokinetics
It is known that the compound is a colourless viscous oil that dissolves in organic solvents This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The primary result of the action of this compound is the formation of sulfonamides and sulfonate esters . These compounds have a wide range of uses in organic chemistry, including as intermediates in the synthesis of various other compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of water. It is known to react with water , and its reactions with other compounds can also be temperature-dependent . Therefore, the action, efficacy, and stability of this compound can be significantly affected by its environment.
Biochemical Analysis
Biochemical Properties
Benzenesulfinyl chloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are facilitated by the presence of enzymes such as sulfonyltransferases, which catalyze the transfer of the sulfonyl group from this compound to the target molecule. The interactions between this compound and these biomolecules are typically covalent, resulting in the formation of stable products .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction. For example, the sulfonylation of tyrosine residues on proteins can alter their activity and interactions with other signaling molecules. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine, serine, and lysine. The resulting covalent modifications can inhibit or activate enzymes, alter protein-protein interactions, and affect the stability and function of the modified proteins. These molecular interactions are crucial for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade in the presence of water or other nucleophiles. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as sulfonyltransferases. These enzymes facilitate the transfer of the sulfonyl group from this compound to target molecules, resulting in the formation of sulfonamides and sulfonate esters. These reactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The distribution of this compound can also impact its overall cellular effects, as different cell types and tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the modification of proteins and other biomolecules .
Properties
IUPAC Name |
benzenesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKENIBCTMGZSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400564 | |
| Record name | benzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-29-6 | |
| Record name | benzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


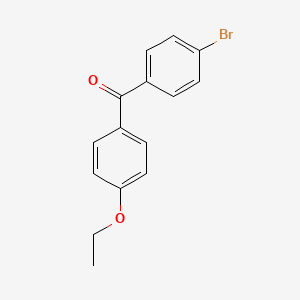
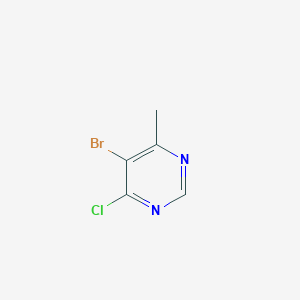
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
